molecular formula C12H16O B14209778 Benzene, [2-(1-methylethoxy)-2-propenyl]- CAS No. 827615-87-2

Benzene, [2-(1-methylethoxy)-2-propenyl]-

Cat. No.: B14209778
CAS No.: 827615-87-2
M. Wt: 176.25 g/mol
InChI Key: JRHDWLWYOSGFSL-UHFFFAOYSA-N
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Description

Benzene, [2-(1-methylethoxy)-2-propenyl]- is an organic compound with the molecular formula C10H12O. It is also known by other names such as isopropyl phenyl ether. This compound is characterized by the presence of a benzene ring substituted with a 2-(1-methylethoxy)-2-propenyl group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-(1-methylethoxy)-2-propenyl]- can be achieved through several methods. One common approach involves the reaction of benzene with isopropyl alcohol in the presence of an acid catalyst to form isopropyl benzene. This intermediate can then undergo further reactions to introduce the 2-propenyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, [2-(1-methylethoxy)-2-propenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, [2-(1-methylethoxy)-2-propenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, [2-(1-methylethoxy)-2-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. This reaction mechanism is crucial for its various applications in synthesis and research.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-: Similar in structure but with a methoxy group instead of a methylethoxy group.

    Benzene, (2-methyl-1-propenyl)-: Similar in having a propenyl group but differs in the position and type of substituents.

Uniqueness

Benzene, [2-(1-methylethoxy)-2-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

827615-87-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-propan-2-yloxyprop-2-enylbenzene

InChI

InChI=1S/C12H16O/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

JRHDWLWYOSGFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C)CC1=CC=CC=C1

Origin of Product

United States

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